molecular formula C13H15Br2N3O2S B4368700 4-BROMO-N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE

4-BROMO-N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4368700
M. Wt: 437.15 g/mol
InChI Key: NTLPLRPATPHAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of bromine atoms and a sulfonamide group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Sulfonamide Formation: The brominated pyrazole is reacted with N-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

4-BROMO-N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by binding to receptors or other signaling molecules, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure but lacking the sulfonamide group.

    N-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the pyrazole ring and bromine atoms.

    4-bromo-N-methylbenzenesulfonamide: Similar but without the pyrazole ring.

Uniqueness

4-BROMO-N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to the combination of its pyrazole ring, bromine atoms, and sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br2N3O2S/c1-3-18-8-12(15)13(16-18)9-17(2)21(19,20)11-6-4-10(14)5-7-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLPLRPATPHAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-BROMO-N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-BROMO-N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
4-BROMO-N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
4-BROMO-N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.